molecular formula C13H20ClNO B059395 (1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride CAS No. 1212095-50-5

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride

Cat. No.: B059395
CAS No.: 1212095-50-5
M. Wt: 241.76 g/mol
InChI Key: LIVWXXSFUGDHHA-UHFFFAOYSA-N
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Description

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride is a chemical compound that belongs to the class of cyclohexanol derivatives. It is characterized by the presence of a benzylamino group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzylamino group.

    Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Amination: The cyclohexanol is then reacted with benzylamine under acidic conditions to form the benzylamino derivative.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various amine compounds.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino group plays a crucial role in binding to receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-bromo-cyclohexanol
  • (1S,2R)-2-chloro-cyclohexanol
  • (1S,2R)-2-methylamino-cyclohexanol

Uniqueness

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other cyclohexanol derivatives.

Properties

IUPAC Name

2-(benzylamino)cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVWXXSFUGDHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694117
Record name 2-(Benzylamino)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212095-50-5
Record name 2-(Benzylamino)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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